![molecular formula C12H12ClNO4 B7587393 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid](/img/structure/B7587393.png)
2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibrates. It is a lipid-lowering agent that has been widely used in the treatment of hyperlipidemia and related disorders. Clofibric acid is an important tool for scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
Clofibric acid acts as an agonist for PPARα, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. When 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid binds to PPARα, it induces a conformational change that allows it to interact with co-activator proteins and initiate the transcription of target genes. This leads to an increase in the expression of genes involved in fatty acid oxidation, which reduces the levels of circulating triglycerides and cholesterol.
Biochemical and Physiological Effects:
Clofibric acid has been shown to reduce the levels of circulating triglycerides and cholesterol in animal models and humans. It also increases the levels of high-density lipoprotein (HDL) cholesterol, which is considered to be cardioprotective. Clofibric acid has also been shown to improve insulin sensitivity and glucose metabolism in animal models and humans.
Vorteile Und Einschränkungen Für Laborexperimente
Clofibric acid is a useful tool for studying the effects of PPARα activation on lipid and glucose metabolism. It is relatively inexpensive and easy to obtain, and it has been extensively studied in animal models and humans. However, 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid has some limitations for lab experiments. It has been shown to have off-target effects on other nuclear receptors, which can complicate the interpretation of experimental results. Additionally, 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid has a short half-life in vivo, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several directions for future research on 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid. One area of interest is the development of more selective PPARα agonists that do not have off-target effects on other nuclear receptors. Another area of interest is the use of 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid in combination with other drugs to treat hyperlipidemia and related disorders. Additionally, further research is needed to elucidate the mechanisms by which 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid improves insulin sensitivity and glucose metabolism, which could lead to the development of new therapies for type 2 diabetes.
Synthesemethoden
Clofibric acid can be synthesized by the reaction of 2-chlorobenzoic acid with ethyl oxalyl chloride, followed by the reaction with 3-hydroxytetrahydrofuran. The resulting compound is then hydrolyzed to produce 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid.
Wissenschaftliche Forschungsanwendungen
Clofibric acid has been used extensively in scientific research to study its effects on lipid metabolism, gene expression, and cellular signaling pathways. It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism. Clofibric acid has also been used to study the effects of PPARα activation on glucose metabolism and insulin sensitivity.
Eigenschaften
IUPAC Name |
2-chloro-5-(oxolane-3-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-10-2-1-8(5-9(10)12(16)17)14-11(15)7-3-4-18-6-7/h1-2,5,7H,3-4,6H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZPECJAZIYLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.